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Compound Name: DNA2 inhibitor C5

Cat. No.: B1670840 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is a notable absence of published in vivo

studies detailing the anti-tumor activity of the DNA2 inhibitor C5 (also known as 4-hydroxy-8-

nitroquinoline-3-carboxylic acid or NSC-15765). The following application notes and protocols

are based on available in vitro data and are intended to serve as a guide for future research.

The in vivo protocol provided is a hypothetical model for consideration in prospective studies.

Introduction
DNA2 (DNA Replication Helicase/Nuclease 2) is a critical enzyme involved in the maintenance

of genome stability through its roles in DNA replication, repair, and recombination.[1][2][3][4]

Cancer cells, which often exhibit elevated levels of replication stress, can be particularly

dependent on DNA2 for their survival.[1][2][3][4] This dependency makes DNA2 an attractive

target for anti-cancer therapies. C5 has been identified as a selective small molecule inhibitor

of DNA2, demonstrating potential as a lead compound for the development of novel cancer

therapeutics.[1][2]

Mechanism of Action
C5 functions as a competitive inhibitor of DNA2.[5] It binds to the helicase domain of DNA2, in

a pocket that is critical for DNA binding, thereby inhibiting its nuclease, ATPase, and helicase

activities.[1][5] By inhibiting DNA2, C5 disrupts key DNA repair processes, including the restart

of stalled replication forks and the repair of DNA double-strand breaks.[1][2] This disruption can
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lead to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells

with high levels of replication stress or defects in other DNA repair pathways.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for the DNA2 inhibitor C5 from in

vitro studies.

Table 1: Biochemical Inhibition of DNA2 by C5

Parameter Value Notes

IC50 (Nuclease Activity) ~20 µM - 30 µM

The concentration of C5

required to inhibit 50% of

DNA2 nuclease activity in a

biochemical assay.[1][5][6][7]

[8][9]

IC50 (DNA Binding) ~30 µM

The concentration of C5

required to reduce the

formation of the DNA2-

substrate complex by 50%.[1]

Inhibition Type Competitive

C5 competes with the DNA

substrate for binding to the

DNA2 enzyme.[5]

Table 2: Cellular Activity of C5 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (Cell Growth) Notes

Panel of 18 cell lines Various 7 µM - 70 µM

IC50 values for cell

proliferation were

determined after 7

days of treatment with

C5.[1][7]

MCF7 Breast Cancer -

C5 shows a strong

synergistic effect with

the PARP inhibitor

MK4827 in inhibiting

MCF7 cell survival.[5]

Experimental Protocols (in vitro)
Protocol 1: DNA2 Nuclease Activity Inhibition Assay
This protocol is designed to determine the IC50 value of C5 for the nuclease activity of DNA2.

Materials:

Purified recombinant human DNA2 protein

Flap DNA substrate (radiolabeled or fluorescently labeled)

DNA2 inhibitor C5 (dissolved in DMSO)

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 100 mM NaCl, 0.25

mg/mL BSA

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol

Denaturing polyacrylamide gel (15%)

Phosphorimager or fluorescence scanner

Procedure:
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Prepare a reaction mixture containing the assay buffer, a fixed concentration of purified

DNA2 (e.g., 10 nM), and the labeled flap DNA substrate.

Add varying concentrations of C5 (e.g., from 0 to 250 µM) to the reaction mixture. Include a

DMSO-only control.

Incubate the reactions at 37°C for a predetermined time (e.g., 10 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding the stop solution.

Denature the samples by heating at 95°C for 5 minutes.

Separate the reaction products on a denaturing polyacrylamide gel.

Visualize and quantify the cleaved and uncleaved DNA substrate using a phosphorimager or

fluorescence scanner.

Calculate the percentage of nuclease activity inhibition for each C5 concentration relative to

the DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

C5 concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay
This protocol is used to determine the IC50 of C5 for cell growth inhibition in a cancer cell line.

Materials:

Cancer cell line of interest (e.g., MCF7, A549)

Complete cell culture medium

DNA2 inhibitor C5 (dissolved in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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Plate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to attach

overnight.

Prepare serial dilutions of C5 in complete culture medium. Include a DMSO-only control.

Remove the old medium from the cells and add the medium containing the different

concentrations of C5.

Incubate the plates for a specified period (e.g., 7 days).

At the end of the incubation period, add the cell viability reagent to each well according to the

manufacturer's instructions.

Incubate for the recommended time to allow for color development or luminescence signal

generation.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability for each C5 concentration relative to the DMSO

control.

Determine the IC50 value by plotting the percentage of viability against the logarithm of the

C5 concentration and fitting the data to a dose-response curve.

Proposed In Vivo Study Protocol
This hypothetical protocol is designed to evaluate the anti-tumor efficacy of C5 in a xenograft

mouse model.

Animal Model:

Immunocompromised mice (e.g., NOD-scid IL2 receptor gamma chain knockout (NSG)

mice).
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Subcutaneous implantation of a human cancer cell line known to be sensitive to C5 in vitro.

Drug Formulation and Administration:

C5 can be formulated for intraperitoneal (IP) injection. A potential formulation could involve

dissolving C5 in a vehicle such as DMSO and then diluting it in a mixture of PEG300, Tween-

80, and saline.[5]

Dosing and schedule would need to be determined in a preliminary maximum tolerated dose

(MTD) study. A starting point could be a twice-weekly IP injection.

Experimental Groups:

Vehicle control (receiving only the formulation vehicle)

C5 treatment group (receiving C5 at a predetermined dose)

(Optional) Combination therapy group (e.g., C5 plus a PARP inhibitor)

(Optional) Positive control group (a standard-of-care chemotherapy agent)

Procedure:

Inject cancer cells subcutaneously into the flanks of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomize the mice into the different treatment groups.

Administer the treatments according to the predetermined schedule.

Measure tumor volume (e.g., using calipers) and body weight twice a week.

Monitor the mice for any signs of toxicity.

At the end of the study (when tumors in the control group reach a predetermined size),

euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry

for proliferation and DNA damage markers).
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Endpoints:

Primary: Tumor growth inhibition.

Secondary: Overall survival, body weight changes, and assessment of tumor biomarkers.

Visualizations
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Caption: Mechanism of action of the DNA2 inhibitor C5.
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Caption: Proposed experimental workflow for an in vivo study of C5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1670840#in-vivo-studies-using-dna2-inhibitor-c5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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